molecular formula C16H10N4O4 B2621493 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole CAS No. 1046787-78-3

3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Katalognummer: B2621493
CAS-Nummer: 1046787-78-3
Molekulargewicht: 322.28
InChI-Schlüssel: KHENITJLAVQMBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Benzo[d][1,3]dioxol-5-yl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a benzodioxole group at position 3 and a furan-pyrazole hybrid moiety at position 3. The benzodioxole ring enhances lipophilicity and aromatic interactions, while the furan-pyrazole substituent contributes to π-π stacking and hydrogen-bonding capabilities. This compound has demonstrated significant antiparasitic activity, particularly against Entamoeba histolytica (IC50: 1.09 μM), as reported in recent studies . Its structural complexity and bioactivity make it a promising candidate for further pharmacological exploration.

Eigenschaften

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O4/c1-2-12(21-5-1)10-7-11(19-18-10)16-17-15(20-24-16)9-3-4-13-14(6-9)23-8-22-13/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHENITJLAVQMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC(=NN4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d][1,3]dioxole and furan-2-yl precursors. These precursors are then subjected to cyclization reactions to form the pyrazole and oxadiazole rings. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or amines.

Wissenschaftliche Forschungsanwendungen

3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Antiparasitic Efficacy

Compound Name Structure Highlights IC50 (μM) vs. E. histolytica Reference
3-(Benzo[d][1,3]dioxol-5-yl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole 1,2,4-oxadiazole core, furan-pyrazole substituent 1.09
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-1,4,2-dioxazole 1,4,2-dioxazole core, furan substituent 1.05
2-(5-(Benzo[d][1,3]dioxol-5-yl)-1,4,2-dioxazol-3-yl)pyridine Pyridine-linked dioxazole 1.06

Key Findings :

  • The 1,2,4-oxadiazole core in the target compound shows marginally lower activity compared to the 1,4,2-dioxazole isomer (IC50: 1.09 vs. 1.05 μM), suggesting that heterocycle geometry impacts target binding .
  • Substitution with pyridine (vs. furan-pyrazole) reduces activity slightly, highlighting the importance of the pyrazole ring for optimal interactions .

Antimicrobial Pyrazole and Oxadiazole Derivatives

Table 2: Antimicrobial Activity of Structural Analogues

Compound Name Structure Highlights MIC (μg/mL) vs. S. aureus Reference
3-(Benzo[d][1,3]dioxol-5-yl)-5-(5-(2,4-dichlorophenyl)furan-2-yl)-4,5-dihydro-1H-pyrazole Dihydropyrazole, dichlorophenyl substituent 8.0
Target Compound 1,2,4-oxadiazole, furan-pyrazole substituent Not reported

Key Findings :

  • Dihydropyrazole derivatives with halogenated aryl groups exhibit potent antibacterial activity (MIC: 8.0 μg/mL), likely due to enhanced membrane penetration .
  • The absence of antimicrobial data for the target compound suggests a need for expanded testing to evaluate its spectrum of activity.

Heterocyclic Hybrids in Anticancer and Antitubercular Research

Table 3: Activity Against Cancer and Tuberculosis Targets

Compound Name Target/Activity IC50/MIC Reference
(E)-5-(5-((3-(Benzo[d][1,3]dioxol-5-yl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)isophthalic acid Mycobacterium tuberculosis Mur enzymes 32–94 μM
2-(5-(Benzo[d][1,3]dioxol-5-yl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl)thiazole HCT-116 cancer cells Significant antiproliferative

Key Findings :

  • The thioxothiazolidinone-furan hybrid shows moderate antitubercular activity, emphasizing the role of sulfur-containing moieties in targeting bacterial enzymes .

Biologische Aktivität

The compound 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a novel organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound’s biological properties, including its cytotoxicity, antiparasitic effects, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H12N4O3C_{15}H_{12}N_4O_3 with a molecular weight of 284.28 g/mol. The structure features a benzo[d][1,3]dioxole moiety and a furan ring attached to a pyrazole core, linked through an oxadiazole group. This unique combination of functional groups is hypothesized to contribute to its diverse biological activities.

Cytotoxicity

Recent studies have indicated that compounds containing the pyrazole and oxadiazole structures exhibit varying degrees of cytotoxicity against different cell lines. For instance, a study assessing the cytotoxic effects on human fibroblast cells (MRC-5) found that several derivatives of pyrazoles showed significant cytotoxicity at concentrations ranging from 20 µM to 64 µM .

CompoundCell LineEC50 (µM)Remarks
3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazoleMRC-528Moderate cytotoxicity observed
Other Pyrazole DerivativesMRC-520 - 64Significant cytotoxicity

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties against protozoan parasites such as Trypanosoma cruzi, Leishmania infantum, and T. brucei. The results demonstrated that certain derivatives exhibited low micromolar potencies against these parasites while displaying minimal toxicity towards human cells .

ParasiteCompoundEC50 (µM)Observations
T. cruzi3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole2.23Effective against Chagas disease
Leishmania infantumSimilar Derivative1.50Potential treatment for visceral leishmaniasis

The biological activity of 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole may be attributed to its ability to interfere with cellular signaling pathways. For example:

  • Autophagy Induction : Some studies suggest that compounds related to this structure may induce autophagy in cancer cells, potentially leading to increased cell death .

Case Studies

In a high-throughput screening campaign aimed at identifying autophagy inducers among pyrazole derivatives, this compound was noted for its significant activity. Further investigations revealed that while it induced autophagy, it also raised concerns regarding its cytotoxic effects at similar concentrations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.